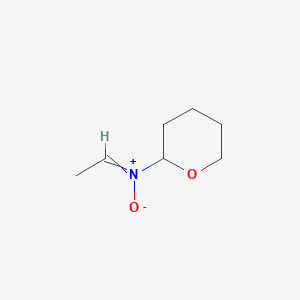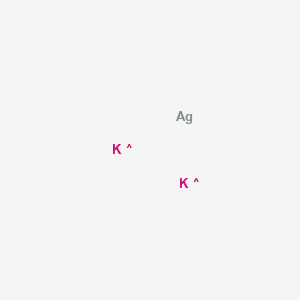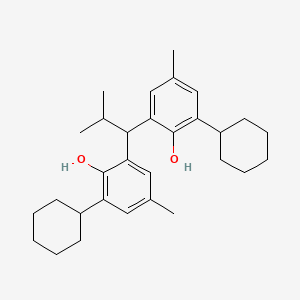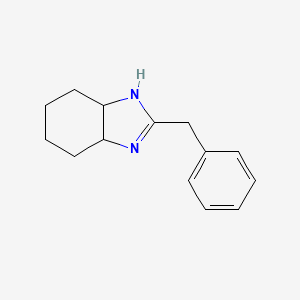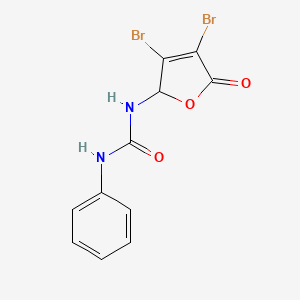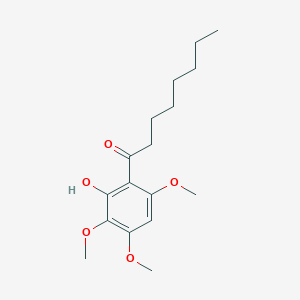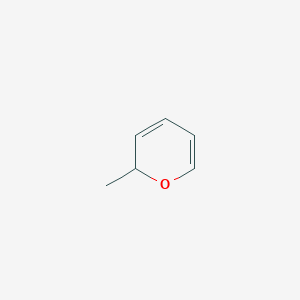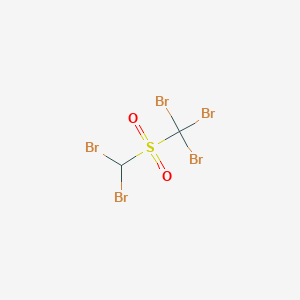
bromozinc(1+);penta-1,4-dienylsulfanylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromozinc(1+);penta-1,4-dienylsulfanylbenzene is an organometallic compound that features a bromozinc cation coordinated to a penta-1,4-dienylsulfanylbenzene ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bromozinc(1+);penta-1,4-dienylsulfanylbenzene typically involves the reaction of a penta-1,4-dienylsulfanylbenzene precursor with a bromozinc reagent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include tetrahydrofuran (THF) or diethyl ether, and the reaction is often performed at low temperatures to control the reactivity of the bromozinc species.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as the laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Bromozinc(1+);penta-1,4-dienylsulfanylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different organozinc species.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Bromozinc(1+);penta-1,4-dienylsulfanylbenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to study the interactions of organometallic species with biological molecules.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which bromozinc(1+);penta-1,4-dienylsulfanylbenzene exerts its effects involves the coordination of the bromozinc cation to the penta-1,4-dienylsulfanylbenzene ligand. This coordination stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bromozinc(1+);penta-1,4-dienylbenzene
- Bromozinc(1+);penta-1,4-dienylthiobenzene
Uniqueness
Bromozinc(1+);penta-1,4-dienylsulfanylbenzene is unique due to the presence of the sulfanyl group, which imparts distinct reactivity and stability compared to similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
137905-38-5 |
|---|---|
Molekularformel |
C11H11BrSZn |
Molekulargewicht |
320.6 g/mol |
IUPAC-Name |
bromozinc(1+);penta-1,4-dienylsulfanylbenzene |
InChI |
InChI=1S/C11H11S.BrH.Zn/c1-2-3-7-10-12-11-8-5-4-6-9-11;;/h2-10H,1H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
RFDCZPWVPPFCCT-UHFFFAOYSA-M |
Kanonische SMILES |
C=C[CH-]C=CSC1=CC=CC=C1.[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine](/img/structure/B14270751.png)
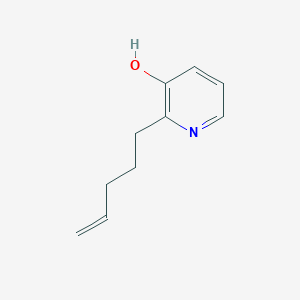
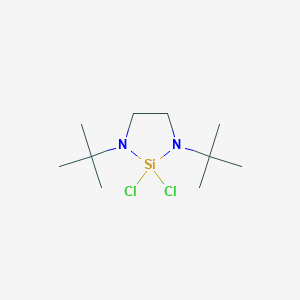

![2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid](/img/structure/B14270778.png)
